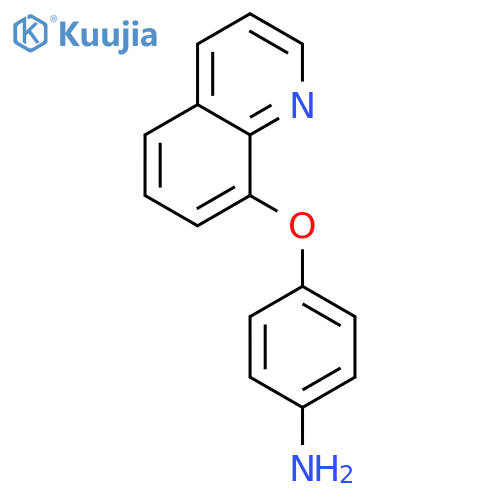

Cas no 116253-63-5 (4-(quinolin-8-yloxy)aniline)

4-(quinolin-8-yloxy)aniline structure

商品名:4-(quinolin-8-yloxy)aniline

CAS番号:116253-63-5

MF:C15H12N2O

メガワット:236.268583297729

CID:3157880

4-(quinolin-8-yloxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E592288-50mg |

4-(Quinolin-8-yloxy)aniline |

116253-63-5 | 50mg |

$ 70.00 | 2022-06-05 | ||

| Enamine | EN300-59455-2.5g |

4-(quinolin-8-yloxy)aniline |

116253-63-5 | 95.0% | 2.5g |

$614.0 | 2025-03-21 | |

| Aaron | AR01A8EP-5g |

4-(quinolin-8-yloxy)aniline |

116253-63-5 | 95% | 5g |

$1274.00 | 2025-02-09 | |

| A2B Chem LLC | AV55973-250mg |

4-(quinolin-8-yloxy)aniline |

116253-63-5 | 95% | 250mg |

$158.00 | 2024-04-20 | |

| 1PlusChem | 1P01A86D-50mg |

4-(quinolin-8-yloxy)aniline |

116253-63-5 | 95% | 50mg |

$94.00 | 2025-03-04 | |

| Aaron | AR01A8EP-100mg |

4-(quinolin-8-yloxy)aniline |

116253-63-5 | 95% | 100mg |

$140.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322893-5g |

4-(Quinolin-8-yloxy)aniline |

116253-63-5 | 95% | 5g |

¥22881.00 | 2024-08-09 | |

| A2B Chem LLC | AV55973-500mg |

4-(quinolin-8-yloxy)aniline |

116253-63-5 | 95% | 500mg |

$265.00 | 2024-04-20 | |

| A2B Chem LLC | AV55973-2.5g |

4-(quinolin-8-yloxy)aniline |

116253-63-5 | 95% | 2.5g |

$682.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322893-2.5g |

4-(Quinolin-8-yloxy)aniline |

116253-63-5 | 95% | 2.5g |

¥14367.00 | 2024-08-09 |

4-(quinolin-8-yloxy)aniline 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

116253-63-5 (4-(quinolin-8-yloxy)aniline) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬